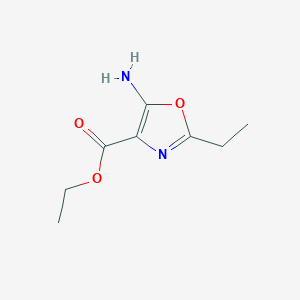

ETHYL 5-AMINO-2-ETHYLOXAZOLE-4-CARBOXYLATE

説明

Evolution of Oxazole (B20620) Chemistry: A Historical Perspective

The journey into the world of oxazole chemistry began in the late 19th and early 20th centuries. While the parent compound, oxazole, was first synthesized in 1917 by Robinson and Robinson, the groundwork for its chemistry was laid earlier with the synthesis of a substituted derivative, 2-methyl-oxazole, in 1876. nih.govubc.caambeed.com The early 20th century marked a significant milestone with the Robinson-Gabriel synthesis, a method involving the cyclodehydration of 2-acylaminoketones, which became a classic route for preparing these five-membered heterocyclic compounds. nih.govmyskinrecipes.com

A major impetus for the deeper exploration of oxazole chemistry came during the efforts to determine the structure of penicillin, as the molecule was initially thought to contain an oxazole ring. sigmaaldrich.com Although this was later proven incorrect, the research it spurred led to a greater understanding of the synthesis and reactivity of oxazoles. sigmaaldrich.com Further advancements, such as the van Leusen oxazole synthesis introduced in 1972, which utilizes tosylmethylisocyanide (TosMIC), provided milder and more versatile methods for creating 5-substituted oxazoles. sigmaaldrich.com Over the decades, the field has continued to evolve with the development of numerous synthetic methodologies, including visible-light photocatalysis, to construct a wide array of functionalized oxazole skeletons under mild conditions. beilstein-journals.org

Significance of Substituted Oxazoles in Organic Synthesis and Chemical Research

Substituted oxazoles are of paramount importance in the realms of organic synthesis and chemical research due to their versatile reactivity and presence in a multitude of biologically active compounds. sigmaaldrich.comresearchgate.net They serve as crucial intermediates and building blocks for the synthesis of more complex molecules. For instance, the oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to pyridines, which are precursors to essential compounds like vitamin B6. nih.gov

The functional group tolerance and the ability to introduce various substituents at different positions of the oxazole ring make them attractive scaffolds in medicinal chemistry. ubc.caresearchgate.net This structural diversity allows for the fine-tuning of pharmacological properties. Oxazole derivatives are integral to a wide spectrum of therapeutic agents, exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govambeed.comsigmaaldrich.com Beyond pharmaceuticals, substituted oxazoles find applications in material science, agrochemicals, and as dyes. ubc.caambeed.com Their ability to engage in various weak interactions like hydrogen bonding and π-π stacking contributes to their utility in these diverse fields. ubc.caresearchgate.net

Structural and Electronic Features of the Oxazole Ring System

The oxazole ring is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. ubc.caambeed.com All atoms in the ring are sp² hybridized, resulting in a planar, aromatic structure. ubc.caambeed.com However, the aromaticity of oxazole is less pronounced than that of its sulfur analog, thiazole (B1198619), due to the high electronegativity of the oxygen atom, which leads to less effective delocalization of the π-electrons. ambeed.comnih.gov

The electronic nature of the oxazole ring dictates its reactivity. It is a weak base, with a pKa of approximately 0.8 for its conjugate acid. nih.govnih.gov The ring exhibits distinct reactive sites:

Electrophilic substitution tends to occur at the C5 position, particularly when the ring is activated by electron-donating groups. nih.gov

Nucleophilic substitution is favored at the C2 position, especially if it bears a good leaving group. ubc.canih.gov

Deprotonation is most facile at the C2 position, followed by C5 and then C4. ubc.ca

The presence of both a pyridine-like nitrogen atom and a furan-like oxygen atom imparts a unique reactivity profile, allowing it to participate in a variety of reactions, including cycloadditions. myskinrecipes.com The specific substituents on the ring can significantly modulate this reactivity; electron-donating groups enhance reactivity towards electrophiles, while electron-withdrawing groups make the ring more susceptible to nucleophilic attack. ambeed.com

Table 1: General Properties of the Oxazole Ring

| Property | Description | Reference |

|---|---|---|

| Structure | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. | ubc.caambeed.com |

| Hybridization | All ring atoms are sp² hybridized, leading to a planar structure. | ubc.caambeed.com |

| Aromaticity | Aromatic, but less so than thiazole due to oxygen's electronegativity. | ambeed.comnih.gov |

| Basicity | Weak base with a pKa of ~0.8 for the conjugate acid. | nih.govnih.gov |

| Reactivity | Susceptible to electrophilic substitution at C5, nucleophilic substitution at C2, and deprotonation at C2. | ubc.canih.gov |

Overview of Ethyl 5-Amino-2-Ethyloxazole-4-Carboxylate: Research Landscape and Future Directions

This compound (CAS Number: 86186-69-8) is a specific substituted oxazole that belongs to the class of 5-amino-oxazole-4-carboxylates. sigmaaldrich.com While extensive research on this particular molecule is not widely available in public literature, its structure suggests it serves as a valuable building block in organic synthesis. The synthesis of related 5-amino-oxazole-4-carboxylates has been achieved from precursors like α-chloroglycinates, indicating potential synthetic routes. ubc.ca

The research landscape for closely related compounds, such as other ethyl 5-amino-oxazole-4-carboxylate derivatives, points towards applications in medicinal chemistry. For example, derivatives of 5-substituted oxazole-4-carboxylic acids have been investigated for their inhibitory activity on blood platelet aggregation. nih.gov Furthermore, analogous structures like ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates have demonstrated significant anticancer activity. nih.gov

Future research directions for this compound would likely involve its use as a synthon for creating more complex molecules. Its bifunctional nature, with an amino group and an ester group, allows for a variety of chemical transformations. Investigations could explore its potential as a scaffold for developing novel therapeutic agents, leveraging the known biological activities of the broader oxazole class. The synthesis of libraries of compounds derived from this molecule for screening against various biological targets represents a promising avenue for future research.

Table 2: Chemical Data for this compound

| Identifier | Value | Reference |

|---|---|---|

| Compound Name | This compound | sigmaaldrich.com |

| CAS Number | 86186-69-8 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂O₃ | Inferred |

| Molecular Weight | 184.19 g/mol | Inferred |

| Class | Substituted Oxazole | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLSFVDVLXXQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574889 | |

| Record name | Ethyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86186-69-8 | |

| Record name | Ethyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-2-ethyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 5 Amino 2 Ethyloxazole 4 Carboxylate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Ethyl 5-Amino-2-Ethyloxazole-4-Carboxylate suggests several potential disconnections based on established oxazole (B20620) syntheses. The target molecule is a polysubstituted oxazole with an amino group at C5, an ethyl group at C2, and an ethyl carboxylate group at C4.

A plausible disconnection strategy would be to break the C-O and C-N bonds of the oxazole ring, which are commonly formed in the final cyclization step. One logical approach, guided by the principles of the Bredereck reaction, involves a disconnection to an α-dicarbonyl or a related precursor and a source of the C2-ethyl and N components. This would lead to key synthons such as an ethyl α-amino-β-ketobutyrate derivative and a propanoylating agent. Another disconnection could target an α-hydroxy ketone precursor, which is a common starting point for several oxazole syntheses.

Given the substitution pattern, a particularly relevant disconnection is based on the reaction between an α-haloketone and an amide. This would retrosynthetically yield ethyl 2-chloroacetoacetate and propionamide. This approach is attractive due to the commercial availability and relative simplicity of the starting materials.

Classical Synthetic Approaches to Oxazole Derivatives Relevant to the Target Compound

Several classical named reactions provide the foundation for oxazole synthesis. While some are more directly applicable to the target compound's structure than others, they all offer valuable strategies for constructing the oxazole core.

The Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles through the intramolecular cyclization and dehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com This reaction, reported independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, typically requires a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. wikipedia.orgsynarchive.com The starting 2-acylamino-ketones can themselves be prepared via methods like the Dakin-West reaction. wikipedia.org

The general mechanism involves the protonation of the ketone, followed by nucleophilic attack from the amide oxygen to form a five-membered dihydrooxazolol intermediate. acs.org Subsequent dehydration yields the aromatic oxazole ring. acs.org While traditionally used for 2,5-di- and 2,4,5-trialkyl or aryl oxazoles, modifications have expanded its scope. acs.org For instance, the Wipf and Miller cyclodehydration of β-keto amides using triphenylphosphine (B44618) and iodine provides a milder alternative for synthesizing substituted oxazoles. wikipedia.org A one-pot combination of a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration has also been developed to produce 2,4,5-trisubstituted oxazoles from oxazolone (B7731731) templates. acs.orgresearchgate.net

| Robinson-Gabriel Synthesis Overview | |

| Reaction Type | Cyclodehydration |

| Starting Material | 2-Acylamino-ketone wikipedia.org |

| Key Reagent | Dehydrating agent (e.g., H₂SO₄, PPA) acs.orgijpsonline.com |

| Product | Substituted Oxazole wikipedia.org |

| Variants | Wipf-Miller modification (PPh₃, I₂), Friedel-Crafts/Robinson-Gabriel one-pot synthesis wikipedia.orgacs.org |

Discovered by van Leusen and colleagues in 1972, this method synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-pot reaction under mild, basic conditions. ijpsonline.comnih.gov The TosMIC reagent is a versatile synthon containing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group). ijpsonline.comnih.gov

The mechanism proceeds via the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate undergoes a [3+2] cycloaddition to form an oxazoline (B21484). nih.govmdpi.com Elimination of toluenesulfinic acid (TosH) from this intermediate leads to the formation of the 5-substituted oxazole. ijpsonline.commdpi.com While the classic Van Leusen reaction yields 5-substituted oxazoles, variations have been developed. nih.govwikipedia.org For example, using an ionic liquid as the solvent allows for the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides. nih.govmdpi.com The reaction has been shown to be efficient, with recent protocols using pressure reactors significantly reducing reaction times from hours to minutes. sciforum.net

| Van Leusen Synthesis Overview | |

| Reaction Type | [3+2] Cycloaddition / Elimination mdpi.com |

| Starting Materials | Aldehyde, Tosylmethyl isocyanide (TosMIC) nih.govijpsonline.com |

| Key Reagent | Base (e.g., K₂CO₃) mdpi.com |

| Product | 5-Substituted Oxazole ijpsonline.comnih.gov |

| Applicability | Primarily for 5-substituted oxazoles; modifications exist for other substitution patterns. nih.gov |

The Bredereck reaction is an efficient and economical process for synthesizing oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method involves using α-hydroxyketones as starting materials. ijpsonline.com The reaction of α-haloketones with formamide (B127407) is a known route to produce oxazoles. slideshare.net This approach is highly relevant to the synthesis of the target compound, this compound, as it can directly construct the C2-C4 substituted pattern.

| Bredereck Reaction Overview | |

| Reaction Type | Condensation / Cyclization |

| Starting Materials | α-Haloketone, Amide ijpsonline.com |

| Product | 2,4-Disubstituted or 2,4,5-Trisubstituted Oxazole |

| Key Advantage | Efficient and economical route to substituted oxazoles. ijpsonline.com |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. wikipedia.orgcutm.ac.in The reaction is essentially a dehydration that occurs under mild conditions. ijpsonline.com The product, a 2,5-disubstituted oxazole, often precipitates as the hydrochloride salt. wikipedia.org Although typically used with aromatic cyanohydrins and aldehydes, aliphatic compounds have also been employed. wikipedia.org

| Fischer Synthesis Overview | |

| Reaction Type | Dehydration / Condensation ijpsonline.com |

| Starting Materials | Cyanohydrin, Aldehyde wikipedia.orgcutm.ac.in |

| Key Reagent | Anhydrous Hydrochloric Acid wikipedia.org |

| Product | 2,5-Disubstituted Oxazole ijpsonline.comwikipedia.org |

| Historical Note | One of the first methods developed for 2,5-disubstituted oxazoles. ijpsonline.com |

Modern Catalytic Methods for Oxazole Ring Formation

In addition to classical named reactions, modern organic synthesis has introduced a variety of catalytic methods for constructing the oxazole ring, often with high efficiency and selectivity. These methods frequently employ transition metals like gold, copper, palladium, and rhodium.

Gold catalysts, in particular, have been used in several approaches. Gold(I)-catalyzed oxidative annulation of ynamides with nitriles can produce 5-amino-1,3-oxazoles. organic-chemistry.org Another gold-catalyzed method involves the intermolecular reaction of pyridine-N-aminides with ynamides in a formal [3+2] cycloaddition to yield trisubstituted oxazoles. capes.gov.br

Palladium and copper-catalyzed reactions are also prominent. For example, 2,4-disubstituted oxazoles can be synthesized via a palladium/copper-catalyzed direct arylation of a 4-substituted oxazole with an aryl bromide. ijpsonline.com Copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles through vinylic C-H bond functionalization at room temperature. organic-chemistry.org Furthermore, dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes have been shown to efficiently produce multi-functionalized oxazoles in high yields. nih.gov These catalytic methods offer powerful alternatives to classical syntheses, enabling the construction of complex oxazole derivatives under often milder conditions. organic-chemistry.orgnih.gov

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. The production of this compound can benefit from these sustainable approaches.

Eliminating volatile organic solvents and using alternative energy sources like microwaves are key aspects of green synthesis.

Solvent-Free Protocols: Conducting reactions under solvent-free conditions can significantly reduce chemical waste. An oxidative, copper-catalyzed annulation for synthesizing 2,4,5-triarylated oxazoles has been developed that proceeds under an atmosphere of molecular oxygen at mild temperatures without a solvent. organic-chemistry.org

Microwave-Assisted Protocols: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in oxazole synthesis. ijpsonline.comnih.gov The van Leusen synthesis of 5-substituted oxazoles from aldehydes and TosMIC can be efficiently carried out under microwave irradiation in an environmentally benign solvent like isopropanol (B130326). nih.govacs.orgacs.org This method allows for the rapid and selective synthesis of oxazoles in high yields and can even be scaled up. nih.govacs.org For example, using potassium phosphate (B84403) as a base in isopropanol under microwave irradiation at 65 °C can produce 5-substituted oxazoles in as little as 8 minutes. nih.gov

| Reaction Type | Base | Solvent | Temperature/Power | Time | Yield | Reference |

| van Leusen Synthesis | K₃PO₄ (2 equiv) | Isopropanol | 65 °C / 350 W | 8 min | 96% | nih.govacs.org |

| Hantzsch-type Synthesis | None (DMF) | DMF | Microwave | - | Good | ijpsonline.com |

Avoiding transition metal catalysts is a key goal for green synthesis, as it simplifies purification and reduces toxic waste. Metal-free oxidative cyclizations often employ readily available and less hazardous reagents. For example, iodine-mediated cyclization of enamides is a known method to produce trisubstituted oxazoles. nih.gov While not strictly metal-free if the enamide synthesis is copper-catalyzed, the cyclization step itself avoids transition metals. nih.gov Another approach is the use of hypervalent iodine reagents to promote the oxidative annulation of ketones with nitriles. acs.org Furthermore, a tandem reaction catalyzed by CO₂ and a photoredox system enables the preparation of substituted oxazoles from α-bromo ketones and amines, completely avoiding transition metals and peroxides. organic-chemistry.org

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high selectivity and under environmentally benign conditions. In nature, oxazole-containing peptides are frequently synthesized via ribosomal or non-ribosomal pathways. mdpi.com These biosynthetic routes typically involve the heterocyclization of β-hydroxyl amino acid residues like serine or threonine to form an oxazoline ring, which is subsequently oxidized to the oxazole by a flavin mononucleotide (FMN)-dependent dehydrogenase. mdpi.com While the direct biocatalytic synthesis of a small molecule like this compound has not been specifically reported, the principles of using enzymes for heterocycle formation are established. The application of dehydrogenase or oxidase enzymes could be explored for the final oxidation step in a chemoenzymatic route, potentially offering a greener alternative to chemical oxidants.

Stereoselective Synthesis of Chiral Derivatives (if applicable for analogues)

While this compound itself is not chiral, the synthesis of chiral analogues, where the ethyl group at the 2-position or a substituent on the amino group is replaced by a chiral moiety, is of significant interest for applications such as asymmetric catalysis and the development of stereospecific pharmaceuticals.

Research has demonstrated the feasibility of synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, which are structural analogues of the target compound. One notable approach involves the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates with natural and synthetic phthalimidylamino acids in the presence of carbodiimides. The subsequent photochemical rearrangement of the N-acylated products leads to the formation of the corresponding chiral 2-aminoalkyloxazole-5-carboxylates. wikipedia.org This method allows for the introduction of a stereocenter at the α-position of the alkyl group at C2 of the oxazole ring.

Another strategy for accessing chiral oxazole derivatives involves the use of chiral building blocks. For instance, the synthesis of novel chiral heterocyclic amino acid-like building blocks, including 1,2-oxazole derivatives, has been reported. ijpsonline.comnih.gov These methods often start from readily available chiral precursors, such as amino acids, and employ cycloaddition reactions to construct the heterocyclic ring. ijpsonline.comnih.gov For example, a convenient synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, some of which are chiral, has been developed from β-enamino ketoesters and hydroxylamine (B1172632) hydrochloride. ijpsonline.comnih.gov When chiral starting materials are used, the resulting oxazole derivatives can be obtained with high enantiomeric excess (up to 97-100% ee). ijpsonline.com

These methodologies highlight the potential for creating a diverse library of chiral analogues of this compound. The choice of the chiral starting material or the stereoselective reaction conditions would be crucial in controlling the stereochemistry of the final products.

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Scalability

Several classical and modern synthetic methods can be adapted for the synthesis of this compound. A comparative analysis of these methods based on their efficiency, atom economy, and scalability is crucial for selecting the most suitable route for either laboratory-scale research or industrial production. The primary routes to consider are the Robinson-Gabriel, Fischer, Van Leusen, and Bredereck oxazole syntheses. ijpsonline.comresearchgate.net

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgwikipedia.org For the target molecule, this would require the synthesis of ethyl 2-(propionamido)-3-oxobutanoate.

Atom Economy: The key cyclodehydration step involves the elimination of a molecule of water, leading to a relatively good atom economy for this step. However, the synthesis of the precursor might involve steps with lower atom economy.

Scalability: The reaction often requires strong dehydrating agents like sulfuric acid or phosphorus pentoxide, which can pose challenges for large-scale synthesis due to safety and waste disposal concerns. wikipedia.org

Fischer Oxazole Synthesis

The Fischer synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgwikipedia.org To obtain the target compound, propionaldehyde (B47417) cyanohydrin would react with a glyoxylate (B1226380) derivative.

Synthetic Efficiency: This method can provide good yields for certain substrates, particularly aromatic ones. wikipedia.org The use of gaseous HCl requires specialized equipment.

Atom Economy: Similar to the Robinson-Gabriel synthesis, this is a condensation reaction with the loss of water, resulting in good atom economy for the ring-forming step.

Scalability: The use of anhydrous HCl gas can be a significant hurdle for industrial-scale production due to its corrosive and hazardous nature.

Van Leusen Oxazole Synthesis

This versatile method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org For the target molecule, the synthesis would likely involve a multi-step process starting from ethyl glyoxylate and propionaldehyde. A plausible route would be the reaction of propionaldehyde with TosMIC to form a 2-unsubstituted oxazole, followed by functionalization at the 4- and 5-positions.

Synthetic Efficiency: The Van Leusen reaction is known for its high yields and tolerance of a wide range of functional groups. nih.govmdpi.com

Atom Economy: This reaction is a multi-component reaction and generally has a lower atom economy due to the formation of p-toluenesulfinic acid as a byproduct.

Scalability: The cost and availability of TosMIC can be a limiting factor for large-scale synthesis. However, recent developments have focused on more scalable and one-pot variations of this reaction. acs.org

Bredereck Oxazole Synthesis

The Bredereck synthesis involves the reaction of an α-haloketone with an amide. ijpsonline.comresearchgate.net For the target compound, this could involve the reaction of ethyl 2-chloro-3-oxobutanoate with propionamide.

Synthetic Efficiency: This method can be efficient for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com

Scalability: The availability and stability of the required α-haloketone can be a concern for scalability.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Reactants | Typical Yields | Atom Economy | Scalability |

| Robinson-Gabriel | 2-Acylamino-ketone | Moderate to Good | Good | Moderate |

| Fischer | Cyanohydrin, Aldehyde | Good | Good | Poor |

| Van Leusen | Aldehyde, TosMIC | High | Moderate | Moderate |

| Bredereck | α-Haloketone, Amide | Moderate to Good | Moderate | Moderate |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amino Group (C5-NH2)

The amino group at the C5 position of the oxazole (B20620) ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions. While specific studies on ethyl 5-amino-2-ethyloxazole-4-carboxylate are limited, the reactivity can be inferred from related 5-aminooxazole and other amino-heterocyclic systems.

The nucleophilic nature of the C5-amino group allows it to readily undergo acylation, sulfonylation, and alkylation.

Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides. For instance, the acylation of 2-amino-4-phenylthiazole (B127512) with different acyl halides in dry pyridine (B92270) has been shown to produce the corresponding amides in high yields. nih.gov Similarly, the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate derivatives leads to the formation of thiourea (B124793) derivatives. nih.gov It is expected that this compound would react in a similar manner to yield the corresponding N-acylated products.

Sulfonylation: The amino group can also be sulfonylated with sulfonyl chlorides. For example, the reaction of 5-aminopyrazole derivatives with sulfonyl chlorides can yield the corresponding sulfonamides. This type of reaction is generally applicable to amino-heterocycles and is anticipated to proceed with this compound.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. The N-alkylation of related amino-heterocycles has been documented, suggesting that this compound would undergo similar transformations to produce secondary and tertiary amines.

| Reactant | Reagent | Product | Yield (%) | Reference |

| 2-Amino-4-phenylthiazole | Various Acyl Halides | 2-Acylamino-4-phenylthiazoles | High | nih.gov |

| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate | Ethyl 2-(3-phenylthioureido)thiazole-4-carboxylate | - | nih.gov |

| 5-Aminopyrazole-4-carbonitriles | - | 7-Substituted 3,7-dihydro-4H-pyrazolo[3,4-d] researchgate.netresearchgate.netorganic-chemistry.orgtriazin-4-ones | - | researchgate.net |

Note: The table presents data from related heterocyclic compounds to infer the potential reactivity of this compound.

The primary amino group at the C5 position can be converted to a diazonium salt through diazotization, typically using sodium nitrite (B80452) in an acidic medium. byjus.comscienceinfo.comresearchgate.net These diazonium salts are often unstable and can be used in situ for a variety of subsequent transformations. byjus.comscienceinfo.comresearchgate.net

Sandmeyer-type Reactions: The diazonium salt of this compound is expected to undergo Sandmeyer-type reactions, where the diazonium group is replaced by various nucleophiles in the presence of a copper(I) salt catalyst. researchgate.netresearchgate.netorganic-chemistry.org This would allow for the introduction of halogens (Cl, Br), cyano groups, and other functionalities at the C5 position. For example, the diazotization of 2-amino-5-thiol-1,3,4-thiadiazole followed by reaction with different activated aromatic compounds yields various azo compounds. researchgate.net

Azo Coupling: The diazonium salt can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. byjus.comyoutube.com

| Reactant | Reagents | Product | Reference |

| 2-Amino-5-thiol-1,3,4-thiadiazole | 1. NaNO2, H+ 2. Activated aromatic compound | Azo compounds | researchgate.net |

| 4-R-5-Aminoimidazoles | NaNO2, aq. mineral acid | 5-Diazoimidazoles | organic-chemistry.org |

| 4-R-5-Aminoimidazoles | NaNO2, HBF4 | Imidazolyl-5-diazonium salts | organic-chemistry.org |

Note: This table provides examples from related heterocyclic systems to illustrate the potential transformations of the target compound.

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). libretexts.orgwikipedia.orgnih.gov This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule. libretexts.orgwikipedia.orgnih.gov

These condensation reactions are fundamental in the synthesis of more complex heterocyclic systems. For instance, the three-component condensation of 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid leads to the formation of tetrahydroimidazo[4,5-b]pyridin-5-ones. nih.gov Similarly, multicomponent reactions involving α-aminoazoles, aldehydes, and β-ketoesters are widely used to construct fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net

| Amino-Heterocycle | Carbonyl Compound(s) | Product Type | Reference |

| 5-Aminoimidazole derivatives | Aldehydes, Meldrum's acid | Tetrahydroimidazo[4,5-b]pyridin-5-ones | nih.gov |

| 2-Aminobenzothiazole | Aldehydes, β-ketoesters | Benzoazole-fused pyrimidines | researchgate.net |

| 3-Amino-1,2,4-triazole | Aldehydes, Ethyl cyanoacetate | Triazolo[1,5-a]pyrimidines | nih.gov |

Note: The table showcases condensation reactions of related amino-heterocycles to predict the behavior of this compound.

Reactivity of the Ester Group (C4-COOEt)

The ethyl carboxylate group at the C4 position is susceptible to various nucleophilic acyl substitution and reduction reactions.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or lithium hydroxide, is a common method for the saponification of esters. nih.gov Acid-catalyzed hydrolysis is also possible but may be accompanied by side reactions depending on the stability of the oxazole ring under acidic conditions. nih.gov

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). The reduction of amino acids to the corresponding amino alcohols via their ethyl esters using LAH is a well-established procedure. It is anticipated that the C4-ester group of this compound would be reduced to a hydroxymethyl group under similar conditions.

Reduction to Aldehyde: The selective reduction of the ester to an aldehyde is more challenging and typically requires the use of specific reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). The regioselective reduction of one ester group in the presence of another has been reported for some heterocyclic diesters, highlighting the possibility of controlling the reduction outcome. researchgate.net

| Reactant Type | Reaction | Reagents | Product Type | Reference |

| Heterocyclic Ester | Hydrolysis | LiOH or NaOH | Carboxylic Acid | nih.gov |

| Amino Acid Ethyl Ester | Reduction | LiAlH4 | Amino Alcohol | |

| 1,2,3-Triazole Diester | Selective Reduction | NaBH4 | Mono-alcohol | researchgate.net |

Note: This table illustrates the general reactivity of ester groups on heterocyclic rings, which is expected to be applicable to the target compound.

Amidation Reactions

The ethyl carboxylate group at the C4 position is a versatile functional handle that readily undergoes nucleophilic acyl substitution, most notably amidation, to yield the corresponding carboxamides. This transformation is typically achieved by reacting the ester with a primary or secondary amine. The reaction can be conducted by heating the reactants together, often in a suitable solvent, or by using coupling agents to facilitate the reaction under milder conditions.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the more stable amide product. While direct studies on this compound are not extensively documented in the reviewed literature, the synthesis of amides from related heterocyclic carboxylates is a well-established practice. semanticscholar.orgresearchgate.netmdpi.com For instance, the synthesis of 2-aminothiazole-5-carboxamides from the corresponding ethyl ester is a key step in the preparation of various biologically active compounds. semanticscholar.org This process often involves standard amidation conditions or ester hydrolysis followed by coupling with an amine. semanticscholar.org

The reactivity of the C4-ester can be influenced by the electronic nature of the oxazole ring. The electron-donating 5-amino group increases the electron density of the ring, which could slightly decrease the electrophilicity of the ester carbonyl compared to a non-substituted oxazole. However, the inherent reactivity of the ester group is generally sufficient for amidation to proceed, often with good yields.

Table 1: General Conditions for Amidation of Heterocyclic Esters

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Primary/Secondary Amine | Heating in solvent (e.g., EtOH) | Carboxamide | researchgate.net |

| Amine, Coupling Agents (e.g., DCC, EDC) | Room temperature, inert solvent | Carboxamide | semanticscholar.org |

Reactivity of the Ethyl Group (C2-Et)

The ethyl group at the C2 position of the oxazole ring exhibits specific reactivity primarily due to the acidity of its α-hydrogens (the CH2 group).

The hydrogens on the methylene (B1212753) carbon adjacent to the C2 position of the oxazole ring are acidic. Their acidity is enhanced by the electron-withdrawing character of the heterocyclic ring. This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to form a stabilized carbanion. nih.gov This nucleophilic intermediate can then react with various electrophiles, enabling further functionalization and the synthesis of more complex oxazole derivatives.

Research on related 2-methyl-4,5-diaryloxazoles has shown that this deprotonation-alkylation sequence is a viable strategy for extending the side chain at the C2 position. nih.gov However, a potential competing reaction is the ring-opening of the lithiated oxazole to an isonitrile enolate intermediate. nih.govnih.gov The reaction conditions, particularly temperature, must be carefully controlled to favor the desired C-alkylation over ring cleavage.

Table 2: Examples of C2-Alkyl Oxazole Functionalization

| Oxazole Derivative | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Methyl-4,5-diaryloxazole | LDA | Alkyl Halide | 2-Alkyl-4,5-diaryloxazole | nih.gov |

| 2-(Halomethyl)-4,5-diphenyloxazole | - | Nucleophiles (Amines, Thiolates) | 2-(Aminomethyl)-, 2-(Thiomethyl)- oxazoles | nih.gov |

This reactivity provides a pathway to introduce a variety of functional groups to the C2-ethyl side chain, significantly expanding the synthetic utility of this compound.

Reactivity of the Oxazole Ring System

The oxazole ring in the title compound is an electron-rich aromatic system due to the powerful electron-donating effect of the C5-amino substituent. This electronic character governs its susceptibility to electrophilic, nucleophilic, and cycloaddition reactions.

Electrophilic Substitution: Unsubstituted oxazole is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. pharmaguideline.comwikipedia.org However, the presence of an electron-donating group, such as the 5-amino group in this compound, strongly activates the ring towards electrophilic attack. semanticscholar.orgtandfonline.com The directing effect of the amino group would primarily favor substitution at the C4 position, but since this position is already occupied by the ester, the influence on other ring positions or on the amino group itself would be considered in reactions like halogenation or nitration.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally rare and typically requires a good leaving group at an electron-deficient position, such as C2. pharmaguideline.comsemanticscholar.orgtandfonline.com The electron-rich nature of the title compound's oxazole ring makes it inherently unreactive towards traditional nucleophilic aromatic substitution. However, transition-metal-catalyzed C-H activation provides a modern route for the functionalization of oxazole rings. Palladium-catalyzed direct arylation reactions have been successfully employed for the C2-arylation of 4-substituted oxazoles, demonstrating a powerful method for forming carbon-carbon bonds at this position. innovareacademics.in

Cornforth Rearrangement: The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles, where the C4-acyl group and the C5-substituent effectively exchange positions via a nitrile ylide intermediate. wikipedia.org The mechanism is initiated by a thermal pericyclic ring opening. wikipedia.org For the title compound, this compound, a classic Cornforth rearrangement would not occur as it possesses a C4-carboxylate, not a C4-acyl (ketone) group, which is the prerequisite for the rearrangement. nih.govwikipedia.org

Photoisomerization: Oxazoles can undergo photochemical rearrangements. Upon UV irradiation, isoxazoles can isomerize to oxazoles, a process that is thought to proceed through a 2H-azirine and a subsequent nitrile ylide intermediate. acs.orgchemrxiv.orgresearchgate.net While this is a method for oxazole synthesis, the reverse process and other photo-induced rearrangements of the oxazole ring itself are also possible. chemrxiv.org Such transformations often involve ring-opening to a nitrile ylide, which can then cyclize to form an isomeric oxazole or other heterocycles. The specific substitution pattern on the oxazole ring plays a critical role in determining the reaction pathway and the stability of the intermediates formed. chemrxiv.org

Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles, to produce pyridine derivatives after the elimination of water from the initial bicyclic adduct. pharmaguideline.comwikipedia.orgsemanticscholar.org The reactivity of the oxazole diene is significantly enhanced by the presence of electron-donating substituents. pharmaguideline.comacs.org The 5-amino group in this compound makes it an excellent candidate for such inverse-electron-demand Diels-Alder reactions. These reactions provide a powerful tool for the synthesis of highly substituted pyridine scaffolds.

1,3-Dipolar Cycloadditions: Nitrile ylides, which can be generated from oxazoles via thermal or photochemical ring-opening, are classic 1,3-dipoles. researchgate.net These intermediates can participate in [3+2] cycloaddition reactions with various dipolarophiles. acs.org While this reactivity often starts from a different precursor to generate the oxazole, the potential for the oxazole ring itself to act as a precursor to a 1,3-dipolar species under certain conditions represents another facet of its reactivity. For example, photoflow-mediated [3+2] cycloadditions between diazo compounds and nitriles have been developed as a streamlined approach to oxazole synthesis, highlighting the role of related dipolar intermediates. acs.org

Table 3: Reactivity of the Oxazole Ring

| Reaction Type | Key Features for this compound | Potential Products |

|---|---|---|

| Electrophilic Substitution | Activated by C5-NH2 group. | Halogenated or nitrated derivatives. |

| Nucleophilic Substitution | Generally disfavored; Pd-catalyzed C-H activation at C2 is possible. | C2-arylated oxazoles. |

| Cornforth Rearrangement | Not directly applicable (requires C4-acyl group). | N/A |

| Photoisomerization | Potential for ring-opening to a nitrile ylide intermediate. | Isomeric oxazoles or other heterocycles. |

| Diels-Alder Reaction | Highly activated diene due to C5-NH2 group. | Highly substituted pyridines. |

| 1,3-Dipolar Cycloaddition | Can act as a precursor to a nitrile ylide (1,3-dipole). | Various five-membered heterocycles. |

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic investigations into the reactions of this compound are crucial for understanding its chemical behavior and for optimizing synthetic methodologies. Such studies provide insights into the stepwise processes of bond formation and cleavage, the nature of transient species, and the energetic profiles of reactions.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to unraveling the mechanisms of chemical transformations involving this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity of the 5-aminooxazole core suggests the potential formation of several types of intermediates in its characteristic reactions.

For instance, in electrophilic substitution reactions, a common pathway for amino-substituted aromatic heterocycles, the formation of a stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion, is anticipated. The amino group at the C5 position and the ethyl ester at the C4 position would play significant roles in the stabilization and reactivity of such an intermediate. The electron-donating nature of the amino group would stabilize the positive charge through resonance.

In reactions involving the oxazole ring, such as ring-opening or rearrangement reactions, various open-chain or alternative heterocyclic intermediates could be formed. For example, under certain conditions, hydrolysis or attack by other nucleophiles could lead to the cleavage of the oxazole ring, forming acyclic intermediates that might subsequently cyclize to form different heterocyclic systems. The specific nature of these intermediates would be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the reacting species.

Table 1: Postulated Reaction Intermediates in Transformations of this compound

| Reaction Type | Postulated Intermediate | Key Stabilizing/Destabilizing Factors |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Resonance stabilization by the 5-amino group; Inductive effects of the 2-ethyl and 4-carboxylate groups. |

| Ring-Opening Reactions | Acyclic Imidic Ester or Amide | Dependent on the site of initial nucleophilic attack (e.g., C2, C5) and the nature of the nucleophile. |

| Rearrangement Reactions | Azirine or other strained-ring intermediates | May be involved in photochemical or thermal rearrangements, leading to isomeric structures. |

This table is based on general principles of heterocyclic chemistry and the known reactivity of related 5-aminooxazole systems, as specific experimental data for the title compound is limited.

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effect (KIE) studies are powerful tools for probing the rate-determining step of a reaction and for characterizing the geometry of transition states. This involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate.

To date, specific kinetic isotope effect studies and detailed transition state analyses for reactions involving this compound have not been reported in the accessible scientific literature. However, we can hypothesize the expected outcomes for certain reaction types based on established mechanistic principles.

For example, in an electrophilic aromatic substitution reaction where the C-H bond cleavage at a specific position on the oxazole ring is the rate-determining step, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected upon deuteration of that position. Conversely, if the initial attack of the electrophile is rate-determining, a negligible or small inverse KIE might be observed.

Computational chemistry could serve as a valuable tool for modeling the transition states of reactions involving this molecule. Quantum mechanical calculations can provide detailed information about the geometry, energy, and vibrational frequencies of transition state structures, which can be used to predict KIEs and to gain a deeper understanding of the reaction mechanism in the absence of experimental data.

Table 2: Hypothetical Kinetic Isotope Effect Studies for this compound

| Reaction Type | Position of Isotopic Labeling | Expected KIE (kH/kD) | Mechanistic Implication |

| Electrophilic Substitution (e.g., Halogenation) | Hydrogen at reactive site (e.g., C-H on the ring if applicable) | > 1 | C-H bond breaking is part of the rate-determining step. |

| Reaction at the Amino Group (e.g., Acylation) | N-H bond | > 1 | N-H bond breaking is involved in the rate-determining step. |

| Ester Hydrolysis | Carbonyl Carbon (¹²C/¹³C) or Ester Oxygen (¹⁶O/¹⁸O) | ~ 1.02 - 1.05 | Indicates changes in bonding at the carbonyl group in the transition state. |

The values and interpretations in this table are hypothetical and based on general mechanistic organic chemistry principles, pending experimental verification for the title compound.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways

No published data on the high-resolution mass spectrometry of ETHYL 5-AMINO-2-ETHYLOXAZOLE-4-CARBOXYLATE, including its isotopic analysis or fragmentation pathways, were found in the available literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from advanced Nuclear Magnetic Resonance (NMR) spectroscopy studies are not available in the public domain for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Specific 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound have not been published, precluding a detailed analysis of its structural connectivity and stereochemistry.

Solid-State NMR for Polymorph Characterization

There is no available research on the use of solid-state NMR to characterize potential polymorphs of this compound.

Dynamic NMR for Conformational Studies

Studies involving dynamic NMR to investigate the conformational behavior of this compound are not present in the searched scientific literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation

While FTIR and Raman spectroscopy are standard techniques for functional group analysis, specific spectra and detailed vibrational band assignments for this compound have not been documented in available research.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

No X-ray crystallographic data has been published for this compound. Consequently, information regarding its single-crystal structure, absolute stereochemistry, and crystal packing arrangement is currently unknown.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) is the most prominent of these methods, measuring the difference in absorption of left-handed (AL) and right-handed (AR) circularly polarized light. creative-proteomics.com This technique is exclusively sensitive to chiral molecules, meaning those that are non-superimposable on their mirror images. photophysics.com

For a molecule like this compound, which is itself achiral, to be studied by CD spectroscopy, it would first need to be converted into a chiral derivative. This could be achieved through several synthetic strategies, such as:

Introduction of a Chiral Center: A chiral substituent could be introduced at the amino group or another reactive site.

Formation of Diastereomeric Complexes: The compound could be complexed with a chiral host molecule, inducing a chiral conformation that can be detected by CD.

Hypothetical Application:

If a chiral derivative of this compound were synthesized, its CD spectrum could be used to:

Confirm the presence of chirality and the success of an asymmetric synthesis.

Determine the absolute configuration of newly created stereocenters by comparing the experimental spectrum to theoretical predictions from quantum chemical calculations.

Study conformational changes in response to environmental factors like solvent polarity or temperature.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a CD analysis of a hypothetical chiral derivative, "(R)-Derivative of this compound."

Hypothetical Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

|---|---|---|

| 230 | -1.5 x 10⁴ | π → π* (Oxazole Ring) |

| 265 | +2.0 x 10⁴ | n → π* (Carbonyl) |

| 290 | -0.8 x 10⁴ | π → π* (Oxazole Ring) |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical intermediates are involved)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules or ions that possess unpaired electrons. unibo.it Such species are termed paramagnetic and include free radicals, many transition metal ions, and triplet states. The technique is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. unibo.it

The direct application of EPR spectroscopy to this compound is not feasible as it is a diamagnetic molecule with all electrons paired. However, EPR would become an indispensable tool if the compound were to participate in a reaction that involves the formation of radical intermediates. ciqtekglobal.com For instance, a one-electron oxidation of the amino group could potentially generate a nitrogen-centered aminyl radical. rsc.org Such radical intermediates are often short-lived, but can be detected and characterized by EPR, sometimes with the aid of spin-trapping techniques. researchgate.net

An EPR spectrum provides key parameters for identifying a radical species:

The g-factor: This is a dimensionless value that is characteristic of the radical's electronic environment.

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹⁴N). The pattern and magnitude of the splitting provide a detailed map of the electron spin density distribution, effectively fingerprinting the radical's structure. rsc.org

Hypothetical Application:

If a radical intermediate of this compound were generated, EPR spectroscopy could confirm its formation and elucidate its structure. For example, detecting a primary triplet splitting pattern could be indicative of the unpaired electron coupling to the ¹⁴N nucleus (I=1) of the amino group, confirming the location of the radical center.

The table below presents hypothetical EPR parameters for a radical cation of the title compound.

Hypothetical EPR Data for the Radical Cation of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| g-factor | 2.0035 | Typical for a nitrogen-centered organic radical. |

| a(¹⁴N) | 1.2 mT | Hyperfine coupling to the amino nitrogen nucleus. |

| a(¹H) | 0.3 mT (2H) | Hyperfine coupling to the two N-H protons. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comaimspress.com

For oxazole (B20620), thiazole (B1198619), and pyrazole (B372694) derivatives, these calculations are routinely performed to understand how different substituents affect the electronic distribution and energy levels. nih.govresearchgate.net The analysis provides a map of electron density, showing which parts of the molecule are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ionization potential; represents the electron-donating capacity of the molecule. mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the electron affinity; represents the electron-accepting capacity of the molecule. mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netmdpi.com |

| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. researchgate.net |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. researchgate.netresearchgate.net |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. researchgate.netresearchgate.net |

Density Functional Theory (DFT) Studies on Reactivity, Reaction Mechanisms, and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the chemical reactivity and energetics of organic molecules. materialsciencejournal.org DFT calculations allow for the prediction of various reactivity descriptors, such as chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω), which are derived from the HOMO and LUMO energies. researchgate.netmdpi.com These descriptors help in rationalizing the global reactive behavior of a molecule.

DFT is also employed to map the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution on a molecule, using a color gradient to highlight regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net For related heterocyclic systems, DFT calculations combined with methods like the Hartree-Fock (HF) method have been used to determine optimized geometric parameters (bond lengths and angles), thermodynamic properties, and reaction energetics for the first time in some cases. nih.gov These studies are critical for understanding reaction pathways and transition states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational changes and intermolecular interactions. nih.gov For a flexible molecule like ethyl 5-amino-2-ethyloxazole-4-carboxylate, which has rotatable bonds in its ethyl and ethoxycarbonyl substituents, MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them.

These simulations are also invaluable for understanding how molecules interact with each other and with a solvent. In the solid state, MD can model intermolecular interactions such as hydrogen bonding and π–π stacking, which dictate the crystal packing. researchgate.netnih.gov For instance, studies on similar pyrazole structures have detailed how N—H···O and N—H···N hydrogen bonds link molecules into chains or layers. researchgate.netnih.gov MD simulations can confirm the stability of such interactions and provide insights into the dynamic nature of the hydrogen-bond networks. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. nih.gov

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be calculated for an optimized molecular geometry. nih.gov The results from these calculations are often scaled by a suitable factor to correct for approximations in the computational method and to achieve better agreement with experimental spectra. nih.gov Potential Energy Distribution (PED) analysis is also used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated isotropic shielding values are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com As seen in studies of related triazole compounds, comparing calculated and experimental shifts helps in the unambiguous assignment of signals, especially for complex structures or regioisomers. mdpi.combeilstein-journals.org

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Oxazole Derivative This table is illustrative, based on data for ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. nih.gov

| Assignment (Mode) | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3420 | 3415 |

| N-H Symmetric Stretch | 3315 | 3310 |

| C-H Stretch (aromatic) | 3065 | 3068 |

| C=O Stretch (ester) | 1715 | 1720 |

| C=N Stretch | 1645 | 1650 |

In Silico Design and Prediction of Novel Derivatives for Targeted Chemical Properties (excluding biological activity)

In silico design involves computationally creating and evaluating new molecules before their synthesis in the lab. By systematically modifying the structure of this compound, researchers can predict how changes will affect its chemical properties. For example, substituting the 2-ethyl group with other alkyl, aryl, or electron-withdrawing/donating groups would alter the molecule's electronic profile.

Computational tools can predict the resulting changes in properties such as:

Electronic Properties: How the HOMO-LUMO gap, dipole moment, and polarizability are affected. mdpi.com

Reactivity: Changes in the molecule's hardness, softness, and sites of electrophilic/nucleophilic susceptibility. researchgate.net

Solubility: Predictions of properties like the partition coefficient (LogP) can be made, which relates to solubility in different media. mdpi.com

This approach allows for the high-throughput screening of virtual compound libraries to identify derivatives with desired chemical characteristics, such as enhanced stability or specific electronic properties for materials science applications, thereby saving significant time and resources.

Solvation Models and Their Influence on Chemical Behavior

Chemical reactions and processes are most often carried out in solution. Solvation models are computational methods designed to account for the effects of a solvent on a molecule's properties and reactivity. The presence of a solvent can significantly influence molecular conformation, electronic structure, and reaction energetics.

Studies on related molecules have shown that properties like the HOMO-LUMO energy gap can change depending on the solvent. aimspress.commaterialsciencejournal.org For example, a molecule might be more reactive in a polar solvent like water compared to a non-polar solvent or the gas phase. aimspress.com Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used. These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. This approach is crucial for accurately simulating chemical behavior in a realistic environment. materialsciencejournal.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| Etoposide |

| Tetramethylsilane (TMS) |

| Water |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate |

| Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate |

| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate |

Applications and Functionalization in Chemical Synthesis

Ethyl 5-Amino-2-Ethyloxazole-4-Carboxylate as a Versatile Building Block in Heterocyclic Synthesis

The true value of this compound in synthetic organic chemistry lies in its potential as a scaffold for the creation of more complex heterocyclic systems. The amino and ester groups are prime sites for a variety of chemical transformations, allowing for the annulation of additional rings onto the oxazole (B20620) core.

While specific studies on the cyclization reactions of this compound are not extensively reported in publicly available literature, the reactivity of analogous amino-oxazole and amino-thiazole derivatives provides a strong basis for predicting its synthetic utility. smolecule.comfrontiersin.org These related compounds are known to be excellent precursors for a wide range of fused heterocyclic systems. researchgate.netresearchgate.net

Construction of Fused and Bridged Heterocyclic Systems

The strategic positioning of the amino and ester functionalities in this compound makes it an ideal starting material for the synthesis of fused bicyclic systems such as oxazolo[5,4-d]pyrimidines. These reactions would typically involve condensation of the amino group with a suitable dielectrophilic partner. For instance, reaction with β-ketoesters or malonic acid derivatives could lead to the formation of a pyrimidine (B1678525) ring fused to the oxazole core.

The general reactivity of aminoazoles in multicomponent reactions further underscores the potential of this compound to generate a diverse library of heterocyclic structures. frontiersin.org Such reactions, often catalyzed by acids or metals, can introduce significant molecular complexity in a single synthetic step.

Table 1: Plausible Reactions for the Synthesis of Fused Heterocycles from this compound

| Reagent/Reaction Type | Potential Product | Significance of Product Class |

| β-Ketoesters | Oxazolo[5,4-d]pyrimidine derivatives | Core structures in medicinal chemistry |

| Isothiocyanates | Oxazolo[5,4-d]pyrimidine-thiones | Versatile intermediates for further functionalization |

| 1,3-Diketones | Oxazolo[5,4-b]pyridine derivatives | Scaffolds with interesting photophysical properties |

This table represents hypothetical transformations based on the known reactivity of similar amino-oxazole compounds.

Synthesis of Complex Polycyclic Structures

Beyond simple fused systems, this compound could serve as a key intermediate in the synthesis of more elaborate polycyclic and bridged heterocyclic architectures. The ester group can be readily converted to other functional groups, such as amides or hydrazides, which can then participate in intramolecular cyclization reactions. For example, conversion of the ester to a hydrazide, followed by reaction with a suitable ketone or aldehyde, could pave the way for the construction of a fused triazole or pyrazole (B372694) ring.

The amino group can also be diazotized and subsequently transformed into a variety of other functionalities, opening up further avenues for cyclization and the construction of complex polycyclic systems.

Role in Materials Science and Polymer Chemistry (non-biological applications)

While the primary focus of research on oxazole derivatives has been in the pharmaceutical realm, their unique electronic and structural properties also make them attractive candidates for applications in materials science.

Precursor for Functional Monomers and Polymers

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Condensation polymerization could be achieved through reactions involving the amino and ester groups. libretexts.orglibretexts.org For instance, self-condensation or polymerization with other suitable comonomers, such as dicarboxylic acids or diols, could lead to the formation of polyesters or polyamides containing the oxazole moiety in the polymer backbone. researchgate.net The incorporation of the rigid, electron-rich oxazole ring into a polymer chain can significantly influence the material's thermal stability, mechanical properties, and electronic characteristics.

Development of Optoelectronic or Conductive Materials (if applicable)

Heterocyclic compounds, including oxazoles and thiazoles, are known to be components of organic light-emitting diodes (OLEDs) and organic photodetectors (OPDs). researchgate.net While there is no specific literature on the use of this compound in this context, its structural similarity to other heterocycles used in optoelectronic materials suggests it could be a valuable precursor. The oxazole ring system can participate in π-conjugation, which is a key requirement for organic materials with interesting electronic and photophysical properties. Further functionalization of the amino and ester groups could be used to tune these properties for specific applications.

Applications in Catalysis (e.g., as a ligand precursor or a catalyst itself)

The presence of nitrogen and oxygen heteroatoms in the oxazole ring, along with the exocyclic amino group, provides potential coordination sites for metal ions. This suggests that this compound could serve as a precursor for the synthesis of novel ligands for catalysis.

Modification of the amino and ester groups could lead to the formation of bidentate or tridentate ligands. For example, condensation of the amino group with a pyridinecarboxaldehyde would introduce an additional nitrogen donor atom, creating a potential N,N-bidentate ligand. Such ligands could be used to form stable complexes with a variety of transition metals, which could then be investigated for their catalytic activity in various organic transformations. While direct studies are lacking, the broader field of using heterocyclic compounds as ligands is well-established.

Design and Synthesis of Photoactive Compounds or Dyes

No research findings are available that specifically describe the use of this compound in the design or synthesis of photoactive compounds or dyes.

Development of Sensors and Probes for Chemical Detection (non-biological)

There is no available literature detailing the application of this compound in the development of chemical sensors or non-biological probes.

Applications in Agrochemical and Industrial Chemical Synthesis (excluding direct biological effects)

Specific applications of this compound as an intermediate or building block in agrochemical or industrial chemical synthesis are not documented in the surveyed scientific literature.

Advanced Analytical Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like ETHYL 5-AMINO-2-ETHYLOXAZOLE-4-CARBOXYLATE. Its versatility allows for both quantitative purity determination and the separation of closely related impurities.

A typical reversed-phase HPLC method for this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for separating the main compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the oxazole (B20620) ring system.

Since the 2-ethyl substituent on the oxazole ring does not create a chiral center, this compound is an achiral molecule. However, if a chiral center were introduced into the molecule, for instance by modification of the ethyl group, chiral HPLC would be indispensable for separating the resulting enantiomers. The determination of enantiomeric excess (e.e.) is crucial in many fields, particularly in the synthesis of chiral molecules. heraldopenaccess.us

For a hypothetical chiral analogue, separation would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including heterocyclic molecules. nih.govyakhak.orgmdpi.commdpi.com The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) elution would depend on the specific properties of the analyte and the CSP. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Hypothetical Chiral HPLC Method Parameters for a Chiral Analogue

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

A validated HPLC method is essential for reliably determining the purity of this compound and for quantifying any impurities. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), ensuring the method is fit for its intended purpose. d-nb.infonih.govresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments. d-nb.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (Range) | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 1.5% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Process Monitoring

While the target compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the analysis of volatile byproducts, residual solvents, or starting materials that may be present in the final product or in reaction mixtures. This is particularly useful for in-process control and for ensuring the final product meets stringent purity requirements. mdpi.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where volatile components are vaporized and swept onto a capillary column by a carrier gas (usually helium). The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides both fragmentation patterns for structural identification and quantitative data.

Table 3: Potential Volatile Impurities and GC-MS Parameters

| Potential Impurity | Rationale |

|---|---|

| Ethanol | Residual solvent from esterification or purification |

| Propionitrile | Potential starting material or byproduct |

| GC-MS Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Mode | Electron Ionization (EI), Scan mode (m/z 35-400) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Detection